2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol
Description
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(3-methylbut-3-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h10-12H,1,3-8H2,2H3 |
InChI Key |
FYLAEGWHVSJYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol typically involves the reaction of isobutene (2-methylpropene) with formaldehyde to produce 3-methylbut-3-en-1-ol. This intermediate can then be further reacted with cyclohexanone under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalysts to facilitate the reaction between isobutene and formaldehyde. The process may include steps such as isomerization and hydrogenation to ensure the formation of the correct product. Catalysts like poisoned palladium are commonly used to prevent excessive hydrogenation .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce different alcohols .
Scientific Research Applications
2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Cyclohexanol Derivatives
2-(But-3-en-1-yl)cyclohexan-1-ol
- Structure : Differs by lacking the methyl branch on the double bond (simple butenyl substituent).
- Spectral Data :
2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol
- Structure : Contains a sulfonyl group (-SO$_2$-) attached to a methoxyphenyl ring instead of an alkenyl chain.
- Synthesis : Prepared via a DABSO-based three-component reaction using 4-methoxyphenylmagnesium bromide and cyclohexene oxide, yielding a colorless oil (81% yield) .
- Physical State : Liquid at room temperature, contrasting with the likely semi-solid or viscous nature of 2-(3-methylbut-3-en-1-yl)cyclohexan-1-ol due to its branched alkenyl chain .
Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol)
- Structure: A bicyclic phenethylamine derivative with a dimethylaminoethyl and methoxyphenyl substituent on the cyclohexanol ring.
- Function : Clinically used as an antidepressant, highlighting how substituent modifications can confer bioactivity .
- Key Contrast : The aromatic and nitrogen-containing groups in venlafaxine introduce hydrogen-bonding and polarity absent in the alkenyl-substituted target compound .
Terpineol Isomers and Related Alcohols
Terpineol isomers (e.g., α-, β-, and γ-terpineol) are monoterpene alcohols with structural similarities:
- α-Terpineol : 1-Methyl-4-(1-methylvinyl)cyclohexan-1-ol.
- β-Terpineol : 1-Methyl-4-(1-methylethylidene)cyclohexan-1-ol.
- Comparison: These isomers share the cyclohexanol core but differ in substituent positions and saturation.
Data Table: Structural and Physical Comparison
Biological Activity
2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol, also referred to as 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure
The compound features a cyclohexane ring substituted with a hydroxyl group and a branched alkene side chain. The presence of the hydroxyl group enhances its polarity, allowing it to participate in hydrogen bonding, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure enables it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can influence several biochemical pathways, leading to its observed effects on cellular functions.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.63 μg/mL against P-388 cells, indicating high cytotoxicity. Additionally, antiplasmodial activity was noted with an IC50 of 4.28 μg/mL, categorizing it as having moderate activity against malaria parasites .
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. Its ability to act as an enzyme inhibitor positions it as a candidate for drug development targeting metabolic disorders and certain cancers.
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 (μg/mL) |
|---|---|---|---|
| This compound | Structure | Cytotoxic & Antiplasmodial | 0.63 (Cytotoxic), 4.28 (Antiplasmodial) |
| 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexanone | Similar to above | Moderate Anticancer Activity | Data Unavailable |
Study on Cytotoxicity
In a recent investigation published in MDPI, the compound was evaluated for its cytotoxic effects against P-388 cells. The results demonstrated significant cell death at low concentrations, suggesting that modifications to the hydroxyl group could enhance its potency further .
Antiparasitic Activity Investigation
Another study focused on the antiplasmodial effects of the compound and its derivatives. The findings revealed that certain analogs exhibited improved activity against Plasmodium falciparum, indicating potential for therapeutic applications in treating malaria .
Q & A
Q. How can metabolic pathways of this compound be elucidated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
